2,2-Diethoxy-5-ethyloxane
Description
2,2-Diethoxy-5-ethyloxane is a substituted oxane derivative characterized by two ethoxy groups at the 2-position and an ethyl group at the 5-position of the six-membered oxane (tetrahydropyran) ring. This compound belongs to the class of cyclic ethers, which are widely studied for their solvent properties, stability, and applications in organic synthesis. For example, dioxane (1,4-dioxane) is a well-known solvent with high polarity and stability, but it lacks the ethoxy and ethyl substituents present in this compound . The ethyl and ethoxy groups likely enhance lipophilicity and alter reactivity compared to simpler oxanes.
Properties
CAS No. |
139054-16-3 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
2,2-diethoxy-5-ethyloxane |
InChI |
InChI=1S/C11H22O3/c1-4-10-7-8-11(12-5-2,13-6-3)14-9-10/h10H,4-9H2,1-3H3 |
InChI Key |
YTDQYWZADQNNNE-UHFFFAOYSA-N |
SMILES |
CCC1CCC(OC1)(OCC)OCC |
Canonical SMILES |
CCC1CCC(OC1)(OCC)OCC |
Synonyms |
2H-Pyran,2,2-diethoxy-5-ethyltetrahydro-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
a) 1,4-Dioxane
- Structure : A six-membered ring with two oxygen atoms at the 1,4-positions.
- Key Differences : 1,4-Dioxane lacks ethoxy and ethyl substituents, resulting in higher polarity and lower boiling point (101°C) compared to 2,2-Diethoxy-5-ethyloxane, which is expected to have a higher molecular weight and boiling point due to its substituents .
- Applications : Primarily used as a solvent in pharmaceuticals and polymers.
b) 2-(2-Ethoxyethoxy)ethanol
- Structure : A linear ethoxy ether with a hydroxyl terminus.
- Key Differences : The linear structure and terminal hydroxyl group make it more hydrophilic and reactive than this compound. Regulatory data indicate concerns about toxicity (e.g., reproductive hazards), which may differ for cyclic ethers like this compound .
c) Oxane-2-carboxylic Acid Derivatives
- Structure : Oxane rings substituted with carboxylic acid groups (e.g., 3,4,5-trihydroxy-6-substituted oxane-2-carboxylic acid).
- Key Differences: The presence of polar carboxylic acid groups contrasts with the nonpolar ethoxy/ethyl substituents in this compound, leading to differences in solubility and biological activity .
Physicochemical Properties (Theoretical Comparison)
| Property | This compound | 1,4-Dioxane | 2-(2-Ethoxyethoxy)ethanol |
|---|---|---|---|
| Molecular Weight (g/mol) | ~204 (estimated) | 88.11 | 178.23 |
| Boiling Point (°C) | ~200–220 (estimated) | 101 | 202 |
| Solubility in Water | Low (hydrophobic) | Miscible | High (due to -OH group) |
| Toxicity | Likely low (no direct data) | Carcinogenic (IARC Class 2B) | Reproductive toxicity |
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